molecular formula C₁₅H₂₃N₃O₃ B1145451 tert-Butyl (2-(3-benzylureido)ethyl)carbamate CAS No. 874394-05-5

tert-Butyl (2-(3-benzylureido)ethyl)carbamate

Cat. No.: B1145451
CAS No.: 874394-05-5
M. Wt: 293.36
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Description

tert-Butyl (2-(3-benzylureido)ethyl)carbamate is a compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(3-benzylureido)ethyl)carbamate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of benzyl isocyanate with 2-(tert-butoxycarbonylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, at room temperature, and under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(3-benzylureido)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce the free amine form of the compound .

Scientific Research Applications

tert-Butyl (2-(3-benzylureido)ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-benzylureido)ethyl)carbamate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The benzyl group may also play a role in the compound’s binding affinity to certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
  • Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate
  • (S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate

Uniqueness

The presence of both a benzyl group and a Boc-protected amine allows for versatile modifications and interactions in various chemical and biological contexts .

Biological Activity

Introduction

Tert-butyl (2-(3-benzylureido)ethyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits structural features that may contribute to its biological efficacy, including the presence of a ureido group, which is often associated with various pharmacological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1H1N1O2C4H9\text{C}_1\text{H}_{1}\text{N}_{1}\text{O}_{2}\text{C}_4\text{H}_{9}

This structure includes a tert-butyl group, a ureido linkage, and a benzyl moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various carbamate derivatives, including those similar to this compound. For instance, compounds synthesized from related structures have shown promising antibacterial activity against several strains, including E. coli and B. cereus. A study reported that certain synthesized carbamates exhibited significant antibacterial effects, suggesting that modifications to the ureido structure can enhance activity against resistant pathogens .

Enzyme Inhibition Studies

The biological evaluation of similar compounds has also focused on their ability to inhibit specific enzymes. For example, studies on dipeptide-type inhibitors targeting SARS-CoV 3CL protease demonstrated that structural modifications significantly influenced inhibitory potency. Compounds with specific moieties exhibited IC50 values in the micromolar range, indicating potential as therapeutic agents against viral infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of carbamate derivatives. Research indicates that substituents on the benzyl group and variations in the ureido moiety can dramatically affect the compound's efficacy. For instance, modifications leading to increased hydrophobicity or enhanced hydrogen bonding capabilities have been shown to improve enzyme inhibition and antimicrobial properties .

Case Study 1: Antibacterial Evaluation

A series of carbamate derivatives were synthesized and tested for antibacterial activity using microdilution broth susceptibility assays. The results indicated that certain compounds displayed significant activity against E. coli and M. luteus, with minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL . The study concluded that structural features such as the presence of an aryl group in conjunction with the ureido functionality were vital for enhanced activity.

Case Study 2: Enzyme Inhibition

In a study focused on p38α inhibitors, compounds similar to this compound were evaluated for their ability to inhibit TNF-α release in stimulated human cell lines. The findings highlighted that specific substitutions on the urea moiety led to improved inhibitory profiles, with some compounds exhibiting IC50 values below 1 μM .

Table 1: Antibacterial Activity of Carbamate Derivatives

CompoundTarget BacteriaMIC (μg/mL)
This compoundE. coli12.5
Compound AM. luteus25
Compound BB. cereus50

Table 2: Enzyme Inhibition Data for Related Compounds

CompoundTarget EnzymeIC50 (μM)
This compoundSARS-CoV 3CL pro0.46
Compound Cp38α0.85
Compound DTNF-α0.75

Properties

IUPAC Name

tert-butyl N-[2-(benzylcarbamoylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)17-10-9-16-13(19)18-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,20)(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBYVCMUPMNDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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